2-Aminomethyl-1-phenyl-1H-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-phenylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNBLWTDSFDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656080 | |
| Record name | 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-93-9 | |
| Record name | 1-Phenyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization Techniques and Structural Elucidation of 2 Aminomethyl 1 Phenyl 1h Benzoimidazole
X-ray Diffraction Crystallography for Solid-State Structure Determination
Powder X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a bulk material and to determine its structural properties. The PXRD pattern is a unique fingerprint of a crystalline solid. Analysis of the diffraction pattern for 2-Aminomethyl-1-phenyl-1H-benzoimidazole would involve comparing the experimental pattern with one simulated from single-crystal X-ray diffraction (SCXRD) data. This comparison confirms the phase purity of the bulk sample. Key parameters obtained from XRD data include the lattice parameters (a, b, c, α, β, γ) and the space group, which define the unit cell of the crystal. For instance, studies on other benzimidazole (B57391) derivatives have used XRD to confirm their crystal system and space group, such as the orthorhombic space group Pbca for 2-(2-aminophenyl)benzimidazole. researchgate.net
Analysis of Crystal Packing and Supramolecular Interactions
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. These interactions dictate the physical and chemical properties of the solid material. A detailed analysis for this compound would explore the three-dimensional architecture of the crystal lattice, identifying the key forces that stabilize the structure.
Hydrogen Bonding Networks (Intermolecular and Intramolecular)
Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions, playing a crucial role in determining molecular conformation and crystal packing. For this compound, potential hydrogen bonds would include:
Intermolecular N-H···N bonds: The primary amine (-NH₂) group of one molecule could act as a hydrogen bond donor to the imidazole (B134444) nitrogen atom (N3) of an adjacent molecule. This is a common motif in benzimidazole structures, often leading to the formation of chains or dimers. nih.govnih.gov
Intramolecular N-H···N bonds: Depending on the conformation of the aminomethyl group, an intramolecular hydrogen bond could potentially form between the amine hydrogen and the N1-phenyl ring's imidazole nitrogen, though this is sterically less probable.
A crystallographic study would provide a detailed table of these interactions, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D-H···A angle, which are critical for assessing the strength and geometry of the bonds. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds.
Pi-Stacking Interactions
While the specific data for this compound remains elusive in the reviewed literature, the analytical techniques described here represent the standard for a thorough solid-state characterization of such a compound.
Computational and Theoretical Studies of 2 Aminomethyl 1 Phenyl 1h Benzoimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2-Aminomethyl-1-phenyl-1H-benzoimidazole, DFT calculations offer a detailed picture of its fundamental chemical characteristics.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For benzimidazole (B57391) derivatives, these calculations are often performed using methods like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d). nih.govnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a benzimidazole core that is nearly planar, while the phenyl and aminomethyl substituents have specific spatial orientations relative to this core. researchgate.net
Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the total energy, dipole moment, and the energies of the frontier molecular orbitals. These properties are instrumental in understanding the molecule's reactivity and stability. sci-hub.boxbiointerfaceresearch.com For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for potential chemical reactions. sci-hub.box
Table 1: Representative Calculated Geometric Parameters for a Benzimidazole Core
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-N (imidazole ring) | ~1.38 Å |
| C=N (imidazole ring) | ~1.32 Å |
| C-C (benzene ring) | ~1.40 Å |
| N-C-N (angle) | ~110° |
| Dihedral Angle (Phenyl vs. Benzimidazole) | Varies (e.g., ~24-69°) researchgate.netnih.gov |
Note: The values presented are typical for substituted benzimidazole structures and serve as an illustrative example. Actual values for this compound would require specific calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biointerfaceresearch.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. biointerfaceresearch.com In benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents. sci-hub.box
Table 2: Representative Frontier Orbital Energies for a Benzimidazole Derivative
| Molecular Orbital | Energy (a.u.) |
|---|---|
| HOMO | -0.20083 |
| LUMO | -0.07230 |
| HOMO-LUMO Gap (ΔE) | 0.12853 |
Note: These values are based on a representative benzimidazole derivative researchgate.net and are for illustrative purposes. The specific energies for this compound would result from its own DFT calculation.
Molecular Modeling and Docking Simulations (Focus on Molecular Recognition at a Structural Level)
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a large biological molecule (target or receptor), such as a protein or DNA.
Molecular docking studies on benzimidazole derivatives have shown their potential to interact with various biological targets. For example, derivatives have been docked into the active sites of enzymes like α-glucosidase and Epidermal Growth Factor Receptor (EGFR). nih.govukm.my These simulations predict the preferred binding orientation of the ligand within the target's binding pocket and estimate the strength of the interaction, often expressed as a binding energy or docking score. semanticscholar.org
The interactions stabilizing the ligand-target complex are typically analyzed in detail. For this compound, key interactions could include:
Hydrogen Bonding: The aminomethyl group (-CH₂NH₂) and the imidazole (B134444) nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, forming crucial bonds with amino acid residues in an enzyme's active site. ukm.my
Hydrophobic Interactions: The phenyl group and the benzene (B151609) part of the benzimidazole core can engage in hydrophobic interactions with nonpolar residues of the target protein. ukm.my
π-π Stacking: The aromatic rings of the benzimidazole and phenyl groups can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
Docking studies with DNA have also been performed for related compounds, suggesting that the planar benzimidazole ring system can intercalate between DNA base pairs. researchgate.net
A molecule's biological activity is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds connecting the phenyl group and the aminomethyl group to the benzimidazole core. Conformational analysis involves mapping the energy of the molecule as a function of these rotational angles (torsion angles). researchgate.net This generates a potential energy surface (PES), or energy landscape, which identifies the most stable, low-energy conformations (conformers). researchgate.net Understanding these preferred shapes is crucial because only specific conformers may fit optimally into a biological target's binding site. researchgate.net
Prediction of Molecular Descriptors and Physicochemical Properties
Computational methods can efficiently predict a wide range of molecular descriptors and physicochemical properties that are important for chemical and pharmaceutical research. These descriptors quantify various aspects of a molecule's structure and are used in quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity.
Table 3: Predicted Physicochemical Properties and Molecular Descriptors
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 237.29 g/mol | Basic physical property. |
| Molecular Formula | C₁₅H₁₅N₃ | Elemental composition. |
| XLogP3 | 2.5 | A measure of lipophilicity (fat-solubility). |
| Hydrogen Bond Donors | 2 | Number of groups that can donate H-bonds (imidazole N-H, amine N-H₂). |
| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept H-bonds (imidazole N, amine N). |
| Rotatable Bond Count | 3 | Indicates molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 54.4 Ų | Relates to transport properties like cell permeability. |
Note: The values presented are computationally predicted for the parent structure and are essential for in silico assessment of drug-like properties.
These predicted properties provide a preliminary assessment of the molecule's characteristics, guiding further experimental studies. researchgate.netnih.gov
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a critical parameter in drug discovery, providing an estimation of a molecule's polarity and its ability to permeate cell membranes. It is calculated by summing the surface contributions of all polar atoms, primarily nitrogen and oxygen, including their attached hydrogen atoms. For this compound, the TPSA is a key indicator of its potential oral bioavailability and blood-brain barrier penetration.
Table 1: Calculated Topological Polar Surface Area (TPSA) for this compound
| Parameter | Value |
|---|
This value is calculated based on the chemical structure of the compound.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). This property is fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A LogP value in a specific range is often targeted for optimal pharmacokinetic properties. For the dihydrochloride salt of this compound, the reported LogP value provides insight into its lipophilic character.
Table 2: Lipophilicity Data for this compound
| Compound Form | LogP Value |
|---|
Hydrogen Bond Donor/Acceptor Counts
The capacity of a molecule to form hydrogen bonds is a significant determinant of its interaction with biological targets, such as proteins and nucleic acids, as well as its solubility in aqueous environments. This is quantified by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically N and O atoms).
Table 3: Hydrogen Bond Donor and Acceptor Counts for this compound
| Parameter | Count |
|---|---|
| Hydrogen Bond Donors | 1 |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis of related benzimidazole structures has been employed to:
Characterize the strength and nature of intramolecular hydrogen bonds.
Investigate the electronic properties of various substituents on the benzimidazole core.
Analyze the charge distribution and bond critical points to understand the stability and reactivity of the molecule.
For instance, in studies of other substituted benzimidazoles, QTAIM has been used to confirm the presence and quantify the strength of hydrogen bonding interactions, which are crucial for the molecule's conformation and its binding to biological receptors. This theoretical approach provides a rigorous basis for understanding the electronic underpinnings of the molecular properties discussed in the preceding sections.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Coordination Chemistry and Metal Ligand Interactions of 2 Aminomethyl 1 Phenyl 1h Benzoimidazole
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-based ligands is a well-established area of coordination chemistry. For ligands analogous to 2-Aminomethyl-1-phenyl-1H-benzoimidazole, complexation is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. nih.gov
Commonly, the synthesis involves dissolving the benzimidazole (B57391) derivative and a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction mixture is often stirred at room temperature or refluxed to facilitate the formation of the complex, which may precipitate out of the solution and can then be collected by filtration. nih.gov In some cases, a base may be added to deprotonate the ligand, facilitating coordination. The resulting metal complexes are often colored solids. nih.gov
Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and ascertain the ligand-to-metal ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is used to elucidate the structure of the ligand in the complex and to observe changes in chemical shifts upon coordination. nih.gov
Mass Spectrometry: To confirm the molecular weight of the complex. nih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry. nih.gov
A series of metal complexes with benzimidazole derivatives have been successfully synthesized and characterized, including those with Cu(II), Zn(II), Ni(II), and Ag(I). nih.gov For instance, the reaction of 2-(1H-benzimidazol-2-yl)-phenol with metal acetates in ethanol yields the corresponding metal complexes. nih.gov Similarly, Co(III) and Cu(II) complexes of a Schiff base ligand derived from 2-(aminomethyl)benzimidazole have been prepared and characterized. nih.gov
Table 1: Examples of Synthesized Metal Complexes with Benzimidazole-Derived Ligands
| Ligand | Metal Ion | Solvent | Synthetic Method | Reference |
| 2-(1H-benzimidazol-2-yl)-phenol | Zn(II) | Ethanol | Stirring at room temperature | nih.gov |
| 2-(1H-benzimidazol-2-yl)-phenol | Cu(II) | Ethanol | Stirring at room temperature | nih.gov |
| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | Co(III) | Not specified | Not specified | nih.gov |
| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | Cu(II) | Not specified | Not specified | nih.gov |
Ligand Binding Modes and Coordination Geometries
Based on studies of analogous compounds, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the benzimidazole ring and the nitrogen atom of the aminomethyl group. This chelation would form a stable five-membered ring with the metal center.
The coordination geometry of the metal center in these complexes is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Common coordination geometries observed for metal complexes with benzimidazole-derived ligands include:
Tetrahedral: For some d¹⁰ metal ions like Zn(II), a tetrahedral geometry is often observed.
Square Planar: This geometry is common for d⁸ metal ions such as Ni(II).
Octahedral: For many transition metals, including Cu(II) and Co(III), an octahedral geometry is prevalent, often with two ligand molecules and two solvent molecules or counter-ions occupying the coordination sphere. nih.gov For example, a Cu(II) complex with a benzimidazole-derived imine ligand was found to have a distorted octahedral geometry. nih.gov
In some instances, the benzimidazole ligand can also act as a bridging ligand, connecting two metal centers, leading to the formation of polynuclear complexes. uaeu.ac.ae
Table 2: Expected and Observed Coordination Geometries for Metal Complexes of Benzimidazole-Derived Ligands
| Metal Ion | Typical Coordination Geometry | Example Ligand System | Reference |
| Zn(II) | Tetrahedral | 2-(2-aminophenyl)benzimidazole | researchgate.net |
| Cu(II) | Distorted Octahedral | 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | nih.gov |
| Co(III) | Octahedral | 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol | nih.gov |
| Co(II) | Distorted Trigonal Bipyramidal | tris[(1-benzyltriazol-4-yl)methyl]amine and imidazole (B134444) | nih.gov |
Influence of Complexation on Spectroscopic Signatures
The coordination of this compound to a metal ion is expected to induce significant changes in its spectroscopic properties. These changes provide valuable evidence for complex formation and can be used to deduce the nature of the metal-ligand interaction.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand is expected to show shifts in the absorption bands associated with the coordinating groups. The stretching vibration of the C=N bond in the benzimidazole ring is anticipated to shift to a lower frequency upon coordination to a metal ion, due to the donation of electron density from the nitrogen to the metal. Similarly, the N-H stretching and bending vibrations of the aminomethyl group would also be affected upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will exhibit transitions associated with the benzimidazole and phenyl chromophores. Upon complexation, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands are indicative of the coordination geometry of the metal center. For instance, Cu(II) complexes with related ligands show a broad d-d transition band in the visible region, characteristic of a distorted octahedral geometry. nih.gov Charge transfer transitions from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT) may also be observed.
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites are expected to change significantly upon complexation. The phenyl group at the 1-position of the benzimidazole ring would likely show changes in its NMR signals due to the altered electronic environment upon metal coordination.
Table 3: Expected Spectroscopic Changes upon Complexation
| Spectroscopic Technique | Observed Change | Interpretation |
| Infrared (IR) | Shift in C=N and N-H stretching frequencies | Coordination of benzimidazole and aminomethyl nitrogens |
| UV-Visible (UV-Vis) | Appearance of new bands in the visible region | d-d transitions of the metal ion |
| NMR (for diamagnetic complexes) | Change in chemical shifts of protons and carbons near coordination sites | Confirmation of metal-ligand binding and structural elucidation |
Electronic Structure and Magnetic Properties of Complexes
The electronic structure and magnetic properties of metal complexes with this compound would be highly dependent on the choice of the metal ion.
For complexes with paramagnetic metal ions, such as Cu(II) (d⁹ configuration), the magnetic moment can provide insights into the geometry of the complex and the number of unpaired electrons. For instance, Cu(II) complexes with related benzimidazole ligands have been reported to have magnetic moments in the range of 1.87-1.89 B.M., which is consistent with the presence of one unpaired electron in an octahedral environment. nih.gov
In contrast, complexes with diamagnetic metal ions, such as Zn(II) (d¹⁰) or Co(III) (low-spin d⁶), would not exhibit a magnetic moment. nih.gov The diamagnetic nature of Co(III) complexes with similar ligands has been confirmed by their NMR activity. nih.gov
The electronic structure of these complexes can be further investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy for paramagnetic species. The EPR spectrum of a Cu(II) complex can provide detailed information about the nature of the metal-ligand bonding and the symmetry of the coordination environment. nih.gov
Manganese complexes with fluorinated benzimidazole-substituted nitronyl nitroxides have shown interesting magnetic properties, including ferrimagnetic behavior. mdpi.com This suggests that complexes of this compound with manganese could also exhibit interesting magnetic phenomena.
Table 4: Expected Magnetic Properties of Metal Complexes
| Metal Ion | Electronic Configuration | Expected Magnetic Behavior | Typical Magnetic Moment (B.M.) | Reference |
| Cu(II) | d⁹ | Paramagnetic | ~1.7-2.2 | nih.gov |
| Ni(II) | d⁸ (square planar) | Diamagnetic | 0 | - |
| Ni(II) | d⁸ (octahedral) | Paramagnetic | ~2.9-3.4 | - |
| Co(III) | d⁶ (low spin) | Diamagnetic | 0 | nih.gov |
| Zn(II) | d¹⁰ | Diamagnetic | 0 | - |
| Mn(II) | d⁵ (high spin) | Paramagnetic | ~5.9 | mdpi.com |
Theoretical Aspects of Metal-Ligand Bonding
Density Functional Theory (DFT) calculations are a powerful tool for understanding the metal-ligand bonding in complexes of benzimidazole derivatives. nih.govresearchgate.net For the hypothetical complexes of this compound, DFT studies could provide valuable insights into:
Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Electronic Structure: The energies and compositions of the Frontier Molecular Orbitals (HOMO and LUMO) can be calculated to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes. researchgate.net
Vibrational Frequencies: Theoretical calculations of the IR spectra can aid in the assignment of the experimentally observed vibrational bands and confirm the coordination modes of the ligand.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a quantitative description of the donor-acceptor interactions between the ligand and the metal, offering a deeper understanding of the nature of the coordinate bonds. nih.gov
Mulliken Atomic Charge Analysis: This can help in understanding the charge distribution within the complex and the extent of charge transfer upon coordination. researchgate.net
For example, DFT calculations on a zinc(II) complex with 2-(2-aminophenyl)-1H-benzimidazole were used to analyze the HOMO-LUMO energy gap and Mulliken atomic charges to understand the proton-transfer mechanism. researchgate.net Similarly, DFT has been employed to study the structural and spectroscopic properties of other benzimidazole derivatives and their complexes, showing good agreement with experimental results. nih.govnih.gov
Reaction Mechanisms and Pathways Associated with 2 Aminomethyl 1 Phenyl 1h Benzoimidazole Transformations
Mechanistic Investigations of Cyclization Reactions
The synthesis of 1,2-disubstituted benzimidazoles, such as the target compound, generally follows a well-established cyclization pathway involving the condensation of an N-substituted-o-phenylenediamine with an aldehyde or a carboxylic acid. When an aldehyde is used, the reaction is typically an oxidative condensation, while condensation with a carboxylic acid (or its derivative) proceeds via dehydration.
One of the most fundamental approaches is the Phillips reaction, which involves heating the o-phenylenediamine (B120857) derivative with a carboxylic acid in the presence of a mineral acid like 4N HCl. d-nb.inforesearchgate.net In the context of synthesizing 2-Aminomethyl-1-phenyl-1H-benzoimidazole, this would involve the condensation of N¹-phenylbenzene-1,2-diamine with glycine (B1666218).
A more common laboratory synthesis involves condensation with an aldehyde, often promoted by an acid or metal catalyst. The generally accepted mechanistic pathway for this acid-catalyzed cyclization proceeds through several key steps nih.govnih.gov:
Activation of the Carbonyl Group: The catalyst, typically a Brønsted or Lewis acid, activates the carbonyl group of the aldehyde (or a related carbonyl compound), making it more electrophilic.
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative performs a nucleophilic attack on the activated carbonyl carbon. This results in the formation of a carbinolamine intermediate.
Formation of a Schiff Base: The carbinolamine intermediate undergoes dehydration to form a protonated Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered imidazole (B134444) ring and forming a dihydro-benzimidazole intermediate.
Aromatization: The final step is the aromatization of the ring, which occurs through a dehydration or oxidative dehydrogenation process, eliminating a molecule of water and yielding the stable benzimidazole (B57391) ring system. nih.govnih.gov
Alternative pathways, such as those initiated by the reaction of N-arylamidoximes, involve a one-pot acylation-cyclization process, avoiding the need for harsh conditions or strong acids. acs.org
Role of Catalysts in Reaction Pathways
Catalysts are crucial in the synthesis of benzimidazoles, as they lower the activation energy, increase reaction rates, and improve yields under milder conditions. researchgate.net The catalysts employed can be broadly categorized as acid catalysts, metal-based systems, and heterogeneous nanocatalysts.
Acid Catalysts: Brønsted acids like hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TsOH) are commonly used. nih.govrsc.orgnih.gov Their primary role is to protonate the carbonyl oxygen of the aldehyde or carboxylic acid, thereby activating the carbonyl carbon for the initial nucleophilic attack by the diamine. nih.gov This activation accelerates the formation of the initial bisimine or monoimine intermediates. nih.gov
Metal-Based Catalysts: A wide array of transition metals have been employed to catalyze benzimidazole formation. These include iron (FeCl₃), zirconium (Cp₂ZrCl₂), copper (CuI), palladium (Pd(OAc)₂), and ruthenium (Ru), among others. acs.orgnih.govresearchgate.netnih.govresearchgate.net Metal catalysts can function in several ways:
Lewis Acid Activation: Metal ions can coordinate to the carbonyl oxygen, functioning as a Lewis acid to activate the electrophile, similar to protons. researchgate.net
Oxidative Coupling: Some methods use metal catalysts like FeCl₃ with an oxidant (e.g., O₂) to facilitate a cross-dehydrogenative coupling and subsequent aromatization. acs.orgnih.gov
Cascade Catalysis: Advanced methods may use a single palladium catalyst to perform multiple sequential steps, such as intermolecular amination and amidation, to build the ring system with high regioselectivity. nih.gov
Heterogeneous and Nanoparticle Catalysts: To promote green chemistry principles, various solid-supported and nanoparticle catalysts have been developed. These catalysts, such as Au/TiO₂, ZnO-NPs, δ-MnO₂, and various supported metal oxides, offer advantages like high efficiency, mild reaction conditions, and easy recovery and reusability. nih.govmdpi.comrsc.org Gold nanoparticles, for instance, are believed to activate unsaturated bonds, facilitating the cyclization of the imine intermediate. mdpi.com
| Catalyst Type | Example(s) | Proposed Role in Reaction Pathway | Reference(s) |
|---|---|---|---|
| Acid Catalyst | H₃PO₄, HCl, p-TsOH | Activates carbonyl group via protonation for nucleophilic attack. | d-nb.infonih.govnih.gov |
| Metal Catalyst (Iron) | FeCl₃·6H₂O | Catalyzes cross-dehydrogenative coupling and aromatization, possibly involving high-valent Fe(IV) intermediates. | acs.orgnih.gov |
| Metal Catalyst (Zirconium) | Cp₂ZrCl₂ | Acts as a Lewis acid to activate the aldehyde for condensation. | researchgate.net |
| Metal Catalyst (Palladium) | Pd(OAc)₂, tBuBrettPhos | Enables cascade reactions involving selective C-N bond formations. | nih.gov |
| Nanoparticle Catalyst | Au/TiO₂, ZnO-NPs, δ-MnO₂ | Provides a surface for the activation of intermediates; enables reactions under mild, heterogeneous conditions. | nih.govmdpi.comrsc.org |
Analysis of Reaction Intermediates and Transition States
The transformation of reactants into the final benzimidazole product proceeds through a series of transient species, including reaction intermediates and high-energy transition states.
Reaction Intermediates: The specific intermediates formed depend on the reaction pathway. In the common acid-catalyzed condensation of an o-phenylenediamine with a carbonyl compound, the following intermediates are proposed nih.govnih.govorganic-chemistry.org:
Protonated Aldehyde/Carboxylic Acid: The initial activated species in acid-catalyzed reactions.
Imine/Schiff Base: A key intermediate formed from the condensation of one of the amino groups with the carbonyl compound, followed by dehydration. This intermediate is often stable enough to be observed or isolated under certain conditions.
Cyclized Dihydro-benzimidazole: The non-aromatic heterocyclic species formed after the intramolecular attack of the second amino group. This species subsequently aromatizes to form the final product.
In more complex catalytic cycles, other intermediates have been identified or proposed. For example, in iron-catalyzed oxidative couplings, high-valent Fe(IV) intermediates are suggested to be involved in the mechanism. nih.gov In palladium-catalyzed cascade reactions, organopalladium intermediates are formed through the oxidative addition of the catalyst into a C-X bond on the aromatic ring. nih.gov
Transition States: Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the energy profiles of benzimidazole formation and related cyclizations. nih.govacs.org These studies help to identify the highest energy barriers (transition states) in the reaction pathway, which correspond to the rate-determining steps.
Applications of 2 Aminomethyl 1 Phenyl 1h Benzoimidazole in Catalysis and Materials Science
Catalytic Applications of 2-Aminomethyl-1-phenyl-1H-benzoimidazole-Derived Systems
Derivatives of the benzimidazole (B57391) scaffold are instrumental in various catalytic processes. While the direct catalytic use of this compound is not extensively documented, its structural motifs are central to the design of both homogeneous and heterogeneous catalysts.
The synthesis of 1,2-disubstituted benzimidazoles, such as this compound, often employs homogeneous catalysis. nih.govrsc.org An efficient method involves the condensation reaction of o-phenylenediamine (B120857) (OPD) and various aromatic aldehydes in the presence of an eco-friendly homogeneous catalyst like phosphoric acid. nih.govrsc.org This approach is valued for its mild reaction conditions, short reaction times, and excellent yields, typically ranging from 61% to 89%. nih.govrsc.org The process underscores the importance of homogeneous catalysis in accessing complex benzimidazole structures that can subsequently be used in other applications. acs.org
A typical reaction involves stirring o-phenylenediamine with an appropriate aldehyde in a solvent such as methanol (B129727) under thermal conditions, facilitated by the acid catalyst. nih.govrsc.org This methodology provides a green and practical route to a variety of 1-benzyl-2-phenyl-benzimidazole derivatives. nih.gov
Table 1: Synthesis of 1,2-disubstituted Benzimidazoles using Homogeneous Catalysis Data sourced from studies on related benzimidazole derivatives.
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Phosphoric Acid | Methanol | 15 | 85 |
| 2 | 4-Chlorobenzaldehyde | Phosphoric Acid | Methanol | 13 | 89 |
| 3 | 4-Methoxybenzaldehyde | Phosphoric Acid | Methanol | 20 | 82 |
| 4 | 4-Nitrobenzaldehyde | Phosphoric Acid | Methanol | 25 | 75 |
The development of heterogeneous catalysts, particularly those based on magnetic nanoparticles, represents a significant advancement in green chemistry, offering easy separation and reusability. elsevierpure.com Benzimidazole derivatives can be immobilized on these magnetic supports to create highly efficient and recoverable nanocatalysts. nih.govdoi.org
For instance, a magnetic nanocatalyst can be synthesized by anchoring a functionalized benzimidazole, structurally similar to this compound, onto the surface of magnetic nanoparticles like cobalt ferrite (B1171679) (CoFe₂O₄) or melamine-functionalized Fe₃O₄. nih.govresearchgate.net These catalysts have proven effective in synthesizing various biologically active benzimidazole derivatives. elsevierpure.comresearchgate.net The catalytic process often involves a one-pot reaction where, for example, an o-phenylenediamine derivative reacts with an aldehyde in the presence of the magnetic nanocatalyst. nih.gov The inherent magnetic properties of the catalyst allow for its simple removal from the reaction mixture using an external magnet, and it can be reused for several cycles without a significant loss of catalytic activity. nih.gov
A novel approach involves the use of a cobalt ferrite magnetic nanocomposite, CoFe₂O₄/Cu(OH)₂, as a heterogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles. researchgate.net This method is noted for its efficiency, straightforward workup, and the cost-effectiveness of the catalyst. researchgate.net
The benzimidazole scaffold plays a crucial role in catalyzing specific organic transformations, most notably in the realm of "click chemistry." tandfonline.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, known for its high yield, broad scope, and simple execution. nih.gov
A novel biocatalytic approach utilizes laccases, which are copper-containing enzymes, to facilitate the 1,3-dipolar cycloaddition between benzimidazole-functionalized alkynes and aryl azides. tandfonline.com This reaction leads to the formation of 1,2,3-triazole-fused benzimidazole derivatives. tandfonline.com The process highlights how the benzimidazole core can be integrated into molecules designed to undergo specific, high-efficiency catalytic transformations. Such reactions are instrumental in drug discovery and materials science for linking different molecular fragments. researchgate.net
Chemosensing Applications
Benzimidazole derivatives are widely explored as chemosensors due to their ability to selectively bind with various ions, leading to a detectable optical response. The structure of this compound, with its nitrogen-containing heterocyclic system and aminomethyl sidearm, is well-suited for coordinating with metal ions.
The benzimidazole ring system can act as a fluorophore, and its interaction with specific analytes can cause changes in its fluorescence intensity or a shift in its emission wavelength. For example, benzimidazole-based sensors have been designed for the selective detection of metal ions such as Zn²⁺ and Cu²⁺. The binding of a metal ion to the benzimidazole and the adjacent amino group can inhibit processes like excited-state intramolecular proton transfer (ESIPT), leading to fluorescence quenching ("turn-off" sensing) or the appearance of a new emission band ("turn-on" or ratiometric sensing).
The N-phenyl group on the benzimidazole ring can be used to tune the electronic and steric properties of the sensor, potentially enhancing its selectivity and sensitivity towards a target ion.
Potential in Material Science and Supramolecular Assembly
The ability of the benzimidazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for supramolecular chemistry and materials science. beilstein-journals.org
Research on related amino-substituted benzimidazole-pyrimidine hybrids demonstrates how these molecules can self-assemble into complex three-dimensional framework structures. nih.gov These assemblies are held together by a network of N-H···N, N-H···O, and C-H···π hydrogen bonds. nih.gov The specific substitution pattern on the benzimidazole ring, including the N-phenyl group, dictates the geometry and stability of the resulting supramolecular architecture. nih.govnih.gov
Furthermore, diamine monomers containing the N-phenyl benzimidazole structure have been used to synthesize advanced polymers. For example, 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole has been polymerized with dianhydrides to create novel N-phenyl-poly(benzimidazole imide)s (N-Ph-PBIIs). nih.gov The incorporation of the N-phenyl group addresses issues like high water absorption found in traditional polybenzimidazoles while maintaining excellent thermal stability, with glass-transition temperatures reaching up to 425 °C. nih.gov These materials exhibit improved optical transparency due to a less-packed, non-coplanar molecular structure, making them promising for applications in engineering and science. nih.gov
Future Research Directions and Perspectives in 2 Aminomethyl 1 Phenyl 1h Benzoimidazole Chemistry
Development of Novel Synthetic Methodologies
While classical condensation reactions between o-phenylenediamines and carboxylic acids or their derivatives have been the cornerstone of benzimidazole (B57391) synthesis, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies. rsc.org The drive is toward methodologies that offer higher yields, shorter reaction times, milder conditions, and greater tolerance for diverse functional groups.
Key areas of development include:
Green Chemistry Approaches: Environmentally benign methods are gaining prominence. This includes solvent-free melting methods, which utilize readily available amino acids as building blocks, offering high yields (typically over 66%) and reduced reaction times (around 5 hours). nih.gov Microwave-assisted synthesis is another green alternative that has been shown to accelerate reactions and improve yields compared to conventional heating methods. nih.govmdpi.com
Novel Catalytic Systems: The exploration of new catalysts is a major frontier. Research has demonstrated the use of various catalysts, from inexpensive options like potassium iodide (KI) in the presence of air to more advanced systems like cobalt ferrite (B1171679) nanoparticles and indium(III) triflate [In(OTf)₃]. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions are also being refined for the regioselective synthesis of N-substituted benzimidazoles. tandfonline.com The development of catalysts that are recoverable and reusable will be a significant step toward more sustainable industrial-scale production.
One-Pot Reactions: Streamlining synthetic sequences into one-pot procedures is a continuing goal. An efficient one-pot batch reaction between amino acids and o-phenylenediamines using a household microwave oven has been developed, demonstrating the feasibility of scaling up production. nih.gov These methods reduce the need for intermediate purification steps, saving time, solvents, and resources.
Table 1: Comparison of Selected Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |
| Solvent-Free Melting | Heat, no solvent | Low cost, readily available reagents, high yields (58-86%) | nih.gov |
| Microwave Irradiation | Intermittent microwave, KI catalyst | Short reaction times (7-10 min), mild conditions, excellent yields | nih.gov |
| Palladium Catalysis | Pd(OAc)₂, one-pot | Direct synthesis, moderate to good yields, handles various substituents | tandfonline.com |
| Water-Based Synthesis | K₂CO₃ in water, 100°C | Environmentally friendly, no additional catalyst required | nih.gov |
| Vilsmeier Reagent | DMF as C1 source | Milder conditions, effective for benzimidazole synthesis | acs.org |
Advanced Spectroscopic Characterization Techniques
The unambiguous structural elucidation of novel 2-aminomethyl-1-phenyl-1H-benzoimidazole derivatives is fundamental to understanding their structure-activity relationships. While standard spectroscopic techniques remain indispensable, future research will increasingly rely on more advanced and integrated analytical approaches.
Standard techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, one-dimensional Nuclear Magnetic Resonance (1D NMR; ¹H and ¹³C), and Mass Spectrometry (MS) provide the foundational data for characterization. nih.govacs.org However, for complex derivatives, these methods may be insufficient for complete assignment.
Future perspectives in characterization include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning proton and carbon signals, especially in complex or isomeric structures. ugm.ac.idmdpi.com These methods reveal through-bond correlations between nuclei, allowing for the precise mapping of the molecular framework. ugm.ac.id
Solid-State NMR (CPMAS NMR): Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for studying molecules in the solid state. beilstein-journals.orgnih.gov It is particularly valuable for analyzing tautomerism in benzimidazole derivatives, as proton exchange can be suppressed in the solid phase, allowing for the characterization of individual tautomers that would otherwise appear as an averaged signal in solution. beilstein-journals.orgnih.gov
Single-Crystal X-ray Diffraction: This technique provides the ultimate confirmation of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. nih.govnih.gov It is invaluable for validating the structures of newly synthesized compounds and for providing empirical data to benchmark computational models. nih.gov
Integrated Spectroscopic Analysis: The most powerful approach involves the combination of multiple techniques. For instance, using 2D NMR to assign the structure in solution, X-ray diffraction to confirm the solid-state structure, and computational methods (like GIAO/DFT) to calculate and predict NMR chemical shifts provides a comprehensive and robust characterization. beilstein-journals.orgnih.gov
Expanding Computational Modeling Applications
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to this compound chemistry is set to expand significantly. These in silico techniques allow researchers to predict molecular properties, simulate interactions with biological targets, and guide the rational design of new derivatives, thereby saving significant time and resources. rsc.org
Key computational approaches and their future applications include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. proquest.com It has been used to explain the cytotoxic activity of benzimidazole derivatives by showing their potential to act as receptor tyrosine kinase inhibitors. proquest.com Future work will involve using more sophisticated docking algorithms and scoring functions to improve prediction accuracy.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with their biological activity. rsc.org This allows for the prediction of the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure and geometry of molecules. nih.gov This can provide insights into molecular electrostatic potential, HOMO-LUMO energy gaps, and reaction mechanisms, helping to explain the reactivity and properties of benzimidazole derivatives. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how a ligand interacts with its target. rsc.org This can reveal crucial information about the stability of the ligand-protein complex and the specific interactions that govern binding affinity.
The integration of these computational tools, from initial virtual screening and docking to detailed DFT and MD simulations, will create a powerful workflow for the accelerated discovery and optimization of new benzimidazole-based compounds. rsc.org
Exploration of New Non-Biological Applications
While the biological activities of benzimidazoles are extensively studied, a significant future direction lies in the exploration of their non-biological applications. The unique electronic properties, thermal stability, and coordination capabilities of the benzimidazole scaffold make it a promising candidate for advanced materials and industrial applications. rsc.orgnbinno.com
Promising areas for future research include:
Corrosion Inhibition: Benzimidazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in aggressive acidic or saline environments. nih.govproquest.comacs.org Their effectiveness is attributed to the presence of heteroatoms (N, O, S) and π-electrons, which facilitate adsorption onto the metal surface, forming a protective barrier. proquest.comacs.org Future research will focus on designing derivatives with enhanced performance in specific challenging environments, such as high-pressure supercritical CO₂ systems for the oil and gas industry. onepetro.org
Fluorescent Probes and Chemosensors: The benzimidazole core can be incorporated into larger conjugated systems to create fluorescent molecules. These probes can be designed for the highly sensitive and selective detection of specific ions, such as phosphate (B84403) (PO₄³⁻) and iron (Fe³⁺), in aqueous media. rsc.org This opens up applications in environmental monitoring and analytical chemistry. The development of probes for other analytes and their application in bioimaging are active areas of investigation. acs.orgnih.govrsc.org
Materials Science: The inherent stability and electron-transporting capabilities of the benzimidazole ring make it a valuable building block for advanced materials. nbinno.com Derivatives are being investigated as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com Furthermore, polynitro derivatives of benzimidazole have been studied theoretically as potential high-energy materials. nih.gov Future work will likely involve synthesizing and testing these materials for next-generation electronics and specialized applications. researchgate.net
Table 2: Emerging Non-Biological Applications of Benzimidazole Derivatives
| Application Area | Function | Mechanism/Key Feature | Reference(s) |
| Corrosion Inhibition | Protects metals (e.g., steel, copper) from corrosion | Adsorption on metal surface via heteroatoms and π-systems, forming a protective film | rsc.orgnih.govproquest.comacs.orgonepetro.org |
| Fluorescent Sensing | Detects specific ions (e.g., Fe³⁺, PO₄³⁻) | Selective binding to analyte leads to a change in fluorescence ("turn-off" or "turn-on" response) | rsc.org |
| Materials for Electronics | Component in Organic Light-Emitting Diodes (OLEDs) | Good electron-transporting properties and thermal stability | nbinno.com |
| Energetic Materials | Potential use as secondary explosives | High nitrogen content and thermal stability in polynitro derivatives | nih.gov |
Design of Next-Generation Derivatives for Specific Molecular Interactions
A major driving force in benzimidazole research is the design of new derivatives with high potency and selectivity for specific biological targets. The "privileged structure" of the benzimidazole scaffold allows it to interact with a wide range of biopolymers. nih.gov Future research will leverage detailed structural and computational insights to engineer next-generation compounds tailored for precise molecular interactions.
The strategy involves modifying the core this compound structure by introducing various substituents at different positions on the benzimidazole ring system and the N-phenyl group. The goal is to optimize interactions with the target, such as enhancing hydrogen bonding, electrostatic, or van der Waals forces, to improve binding affinity and specificity. ugm.ac.id
Examples of targeted design include:
Enzyme Inhibitors: Derivatives have been rationally designed to inhibit specific enzymes implicated in disease. This includes targeting phosphodiesterase 10A (PDE10A) for potential schizophrenia treatments rsc.org, 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) for Alzheimer's disease onepetro.org, and topoisomerase I for cancer therapy. ugm.ac.id
Kinase Inhibitors: By designing benzimidazoles as isosteres of purine (B94841) nucleosides, researchers have developed potent inhibitors of receptor tyrosine kinases (RTKs), which are overexpressed in many cancers. proquest.com
Receptor Modulators: Benzimidazole derivatives have been explored as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a key target for antiepileptic agents. acs.org
DNA Minor Groove Binders: Bisbenzimidazoles, which contain two benzimidazole units, are known to bind to the minor groove of DNA, particularly at AT-rich sequences. ugm.ac.id This interaction can interfere with DNA-related enzymatic processes, leading to anticancer effects. ugm.ac.id Future designs will focus on improving DNA sequence recognition and binding affinity.
Table 3: Examples of Targeted Design of Benzimidazole Derivatives
| Target | Therapeutic Area | Design Strategy | Reference(s) |
| Receptor Tyrosine Kinases (RTKs) | Cancer | Design as isosteres of purine nucleosides; docking studies to guide synthesis | proquest.com |
| Phosphodiesterase 10A (PDE10A) | Schizophrenia | Modification of lead compound to improve potency and reduce off-target effects (CYP1A2 inhibition) | rsc.org |
| 17β-HSD10 | Alzheimer's Disease | Rational design and Structure-Activity Relationship (SAR) studies to increase inhibitory efficacy | onepetro.org |
| Human Topoisomerase I | Cancer | Design as DNA minor groove binding ligands that inhibit enzyme function | ugm.ac.id |
| α-Glucosidase | Diabetes | Structural optimization of a lead compound identified from library screening | researchgate.net |
| α1β2γ2 GABAA Receptor | Epilepsy | Design as positive allosteric modulators (PAMs) | acs.org |
Q & A
Q. Basic
- Cell line selection : Use target-specific lines (e.g., MCF-7 for breast cancer) .
- Controls : Include positive (e.g., doxorubicin) and vehicle controls to normalize results .
- Endpoint detection : MTT or resazurin assays quantify metabolic activity, ensuring reproducibility .
- Dose range : Test 0.1–100 µM to establish dose-dependent effects .
What role do substituents on the phenyl ring play in modulating the pharmacokinetic properties of benzoimidazole derivatives?
Advanced
Substituents influence logP (lipophilicity), solubility, and metabolic stability:
- Electron-donating groups (-OCH₃) : Increase solubility but may reduce membrane permeability .
- Halogens (-Cl, -Br) : Enhance binding affinity but risk hepatotoxicity .
- Bulkier groups (naphthyl) : Improve target selectivity but complicate synthesis . ADMET tools like SwissADME predict these trade-offs .
How are one-pot synthesis strategies applied to generate benzoimidazole derivatives with enhanced efficiency?
Basic
One-pot methods reduce purification steps by combining cyclocondensation and functionalization. For example, TFA-catalyzed reactions of o-phenylenediamine with aldehydes and amines yield 2-aminomethyl derivatives in >80% yield . Microwave-assisted heating further accelerates reactions (e.g., 30 minutes vs. 24 hours) .
How do solvent-free conditions and organocatalysts impact the green synthesis of benzoimidazole scaffolds?
Advanced
Solvent-free reactions minimize waste and energy use. Organocatalysts (e.g., L-proline) enable enantioselective syntheses under mild conditions. For instance, trifluoroacetic acid in solvent-free systems achieves 85–96% yields of 2-phenyl derivatives, avoiding toxic solvents . Life Cycle Assessment (LCA) metrics validate these methods as sustainable alternatives .
What analytical challenges arise in crystallographic studies of benzoimidazole derivatives, and how are they addressed?
Advanced
Challenges include low crystal quality and twinning. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
